3-Bromo-5-formyl-2-methylbenzoic acid
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Overview
Description
3-Bromo-5-formyl-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the third position, a formyl group at the fifth position, and a methyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-formyl-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methylbenzoic acid followed by formylation. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The formylation step can be carried out using formylating agents like formic acid or formamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-formyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-Bromo-5-carboxy-2-methylbenzoic acid.
Reduction: 3-Bromo-5-hydroxymethyl-2-methylbenzoic acid.
Substitution: 3-Methoxy-5-formyl-2-methylbenzoic acid or 3-Cyano-5-formyl-2-methylbenzoic acid.
Scientific Research Applications
3-Bromo-5-formyl-2-methylbenzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-5-formyl-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and formyl group play crucial roles in its interaction with molecular targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Bromo-2-methylbenzoic acid: Lacks the formyl group and has a different substitution pattern, affecting its chemical properties.
3-Formyl-2-methylbenzoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
3-Bromo-5-formyl-2-methylbenzoic acid is unique due to the presence of both bromine and formyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
3-bromo-5-formyl-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-5-7(9(12)13)2-6(4-11)3-8(5)10/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEUSEGPRRUAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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